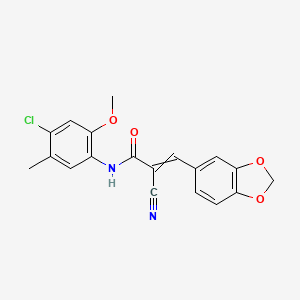
3-(2H-1,3-benzodioxol-5-yl)-N-(4-chloro-2-methoxy-5-methylphenyl)-2-cyanoprop-2-enamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2H-1,3-benzodioxol-5-yl)-N-(4-chloro-2-methoxy-5-methylphenyl)-2-cyanoprop-2-enamide is a useful research compound. Its molecular formula is C19H15ClN2O4 and its molecular weight is 370.79. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
The compound 3-(2H-1,3-benzodioxol-5-yl)-N-(4-chloro-2-methoxy-5-methylphenyl)-2-cyanoprop-2-enamide is a derivative of benzodioxole, a class of compounds known for their diverse biological activities. This article explores the biological activity of this specific compound, focusing on its potential as an anticancer and antimicrobial agent, along with its mechanisms of action.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
This structure features a benzodioxole moiety, which is significant for its biological activity. The presence of the chloro and methoxy groups enhances its pharmacological properties.
Anticancer Activity
Research indicates that compounds related to benzodioxole exhibit promising anticancer properties. In a study evaluating various benzodioxole derivatives, it was found that certain derivatives significantly reduced the secretion of alpha-fetoprotein (α-FP) in Hep3B liver cancer cells, suggesting a potential mechanism for anticancer effects .
Key Findings:
- Compound 2a showed potent anticancer activity with an IC50 value comparable to doxorubicin, indicating strong cytotoxicity against Hep3B cells.
- Cell Cycle Arrest: Compound 2a induced cell cycle arrest in the G2-M phase, which is crucial for inhibiting tumor growth.
| Compound | IC50 (µM) | Cell Cycle Phase Arrest |
|---|---|---|
| 2a | 7.4 | G2-M |
| Doxorubicin | 8.07 | G2-M |
Antimicrobial Activity
The compound has also been investigated for its antimicrobial properties. Preliminary studies suggest that it exhibits activity against various bacterial strains, although specific data on its efficacy remains limited.
Mechanism of Action:
The proposed mechanisms for the anticancer and antimicrobial activities include:
- Reactive Intermediate Formation: The nitro group may undergo bioreduction to form reactive intermediates that interact with cellular components.
- Enzyme Interaction: The benzodioxole moiety could interact with specific enzymes or receptors critical for cancer cell proliferation and survival.
Case Studies
A notable case study involved the synthesis and evaluation of benzodioxole derivatives, including our compound of interest. The study highlighted the correlation between structural modifications and biological activity. For instance:
- Synthesis Method: The synthesis involved multi-step organic reactions, including nitration and coupling reactions under controlled conditions.
- Biological Evaluation: The synthesized compounds were tested against various cancer cell lines, showing varying degrees of cytotoxicity.
Propiedades
IUPAC Name |
3-(1,3-benzodioxol-5-yl)-N-(4-chloro-2-methoxy-5-methylphenyl)-2-cyanoprop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15ClN2O4/c1-11-5-15(17(24-2)8-14(11)20)22-19(23)13(9-21)6-12-3-4-16-18(7-12)26-10-25-16/h3-8H,10H2,1-2H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKWSTZVGLXIEGE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1Cl)OC)NC(=O)C(=CC2=CC3=C(C=C2)OCO3)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15ClN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













